

commercial availability and suppliers of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1H-pyrrol-1-yl)piperidine**

Cat. No.: **B070647**

[Get Quote](#)

Authored by a Senior Application Scientist Abstract

4-(1H-pyrrol-1-yl)piperidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a piperidine ring with a pyrrole moiety, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the commercial availability, supplier landscape, quality control, and handling of this important chemical intermediate. We will explore the causality behind sourcing decisions, provide field-proven insights for quality verification, and offer a practical framework for integrating this compound into research and development workflows.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.^{[1][2]} Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore. The fusion of a pyrrole ring via the piperidine nitrogen, as seen in **4-(1H-pyrrol-1-yl)piperidine**, creates a distinct chemical entity with specific steric and electronic properties, making it a desirable building block for exploring new chemical space in drug design programs.^{[1][2]} The

development of novel analgesics, anti-diabetic agents, and other therapeutics has often involved the modification of piperidine-containing molecules, highlighting the compound's relevance.[\[3\]](#)[\[4\]](#)

This guide serves as a comprehensive resource for navigating the procurement and application of **4-(1H-pyrrol-1-yl)piperidine**, ensuring that researchers can confidently source and utilize high-quality material for their projects.

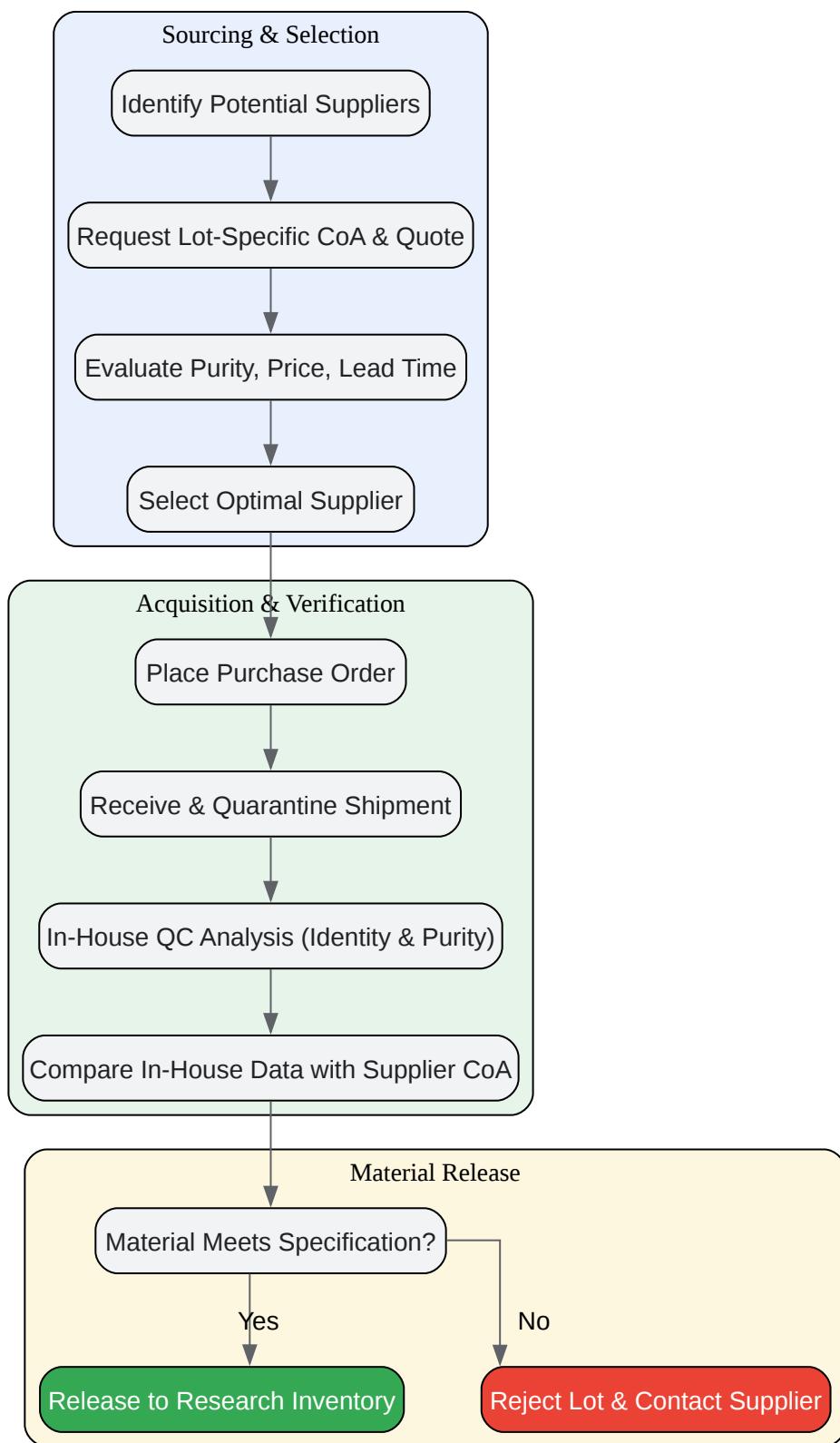
Physicochemical Properties and Identification

Accurate identification is the cornerstone of chemical sourcing. The primary identifiers for **4-(1H-pyrrol-1-yl)piperidine** are its CAS Number and chemical structure.

Property	Value	Source
CAS Number	169751-01-3	[5] [6] [7] [8]
Molecular Formula	C ₉ H ₁₄ N ₂	[5] [8]
Molecular Weight	150.22 g/mol	[5] [8]
IUPAC Name	4-(1H-pyrrol-1-yl)piperidine	[8]
SMILES	C1CN(CC(C1)N2C=CC=C2)	[5]
Typical Purity	≥95%, commonly >98%	[5] [9]
Appearance	Solid (form may vary)	N/A
Storage Conditions	Sealed in dry, 2-8°C	[5]

Commercial Availability and Supplier Analysis

4-(1H-pyrrol-1-yl)piperidine is readily available from a variety of chemical suppliers specializing in building blocks for research and development. These suppliers range from large, international corporations to smaller, niche providers. The choice of supplier should be guided by factors including purity requirements, scale, documentation (Certificate of Analysis), and lead time.


Representative Commercial Suppliers

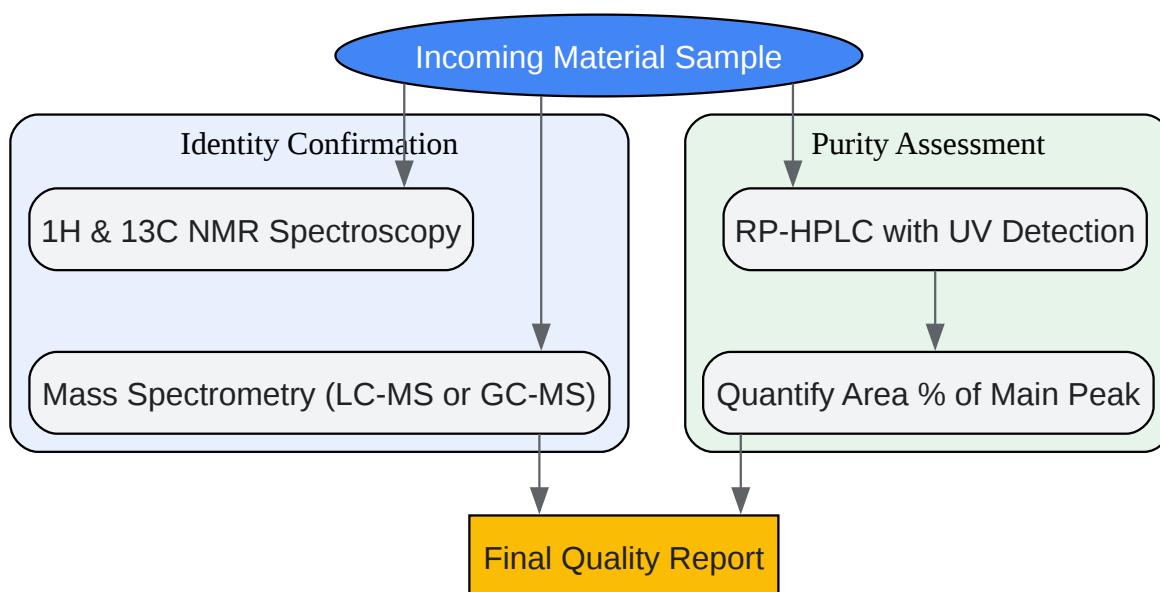
The following table lists several known suppliers of **4-(1H-pyrrol-1-yl)piperidine**. This is not an exhaustive list but represents a cross-section of the market. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) before purchase.

Supplier	Catalog Number (Example)	Typical Purity	Notes
ChemScene	CS-0001874	98+%	Provides detailed safety and computational data. [5]
BLDpharm	BD109866	>95%	Offers various quantities and may require cold-chain transport. [6]
Matrix Scientific	097510	>97%	US-based supplier focused on novel building blocks. [7]
Thoreauchem	TH-C003547	>95%	Also supplies the hydrochloride salt form (CAS 1803570-07-1). [9]

Procurement Workflow: A Self-Validating System

A robust procurement process ensures that the material received meets the stringent requirements of drug development and research. The goal is to create a self-validating system where each step confirms the integrity of the material.

[Click to download full resolution via product page](#)


Caption: A robust procurement workflow for ensuring chemical quality.

Quality Control and Analytical Characterization

While suppliers provide a Certificate of Analysis, independent verification is critical for ensuring experimental reproducibility and meeting regulatory standards. The causality here is simple: unverified starting materials can lead to failed reactions, impure final compounds, and erroneous biological data, wasting significant time and resources.

Recommended Analytical Workflow

A multi-technique approach is recommended to confirm both the identity and purity of **4-(1H-pyrrol-1-yl)piperidine**.

[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for analytical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method adapted from standard procedures for analyzing piperidine-containing compounds and other small molecules.[10][11]

Objective: To determine the purity of a sample of **4-(1H-pyrrol-1-yl)piperidine** by quantifying the peak area percentage.

1. Materials & Equipment:

- **4-(1H-pyrrol-1-yl)piperidine** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade or 18 MΩ
- Phosphoric Acid (H_3PO_4) or Trifluoroacetic acid (TFA), HPLC grade
- Analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector (e.g., DAD or VWD)
- C18 analytical column (e.g., 4.6 x 150 mm, 3.5 μ m particle size)

2. Mobile Phase Preparation:

- Mobile Phase A (Aqueous): Water with 0.1% H_3PO_4 (or 0.1% TFA).
- Mobile Phase B (Organic): Acetonitrile with 0.1% H_3PO_4 (or 0.1% TFA).
- Rationale: The acidic modifier improves peak shape for amine-containing compounds and ensures consistent ionization for mass spectrometry if used.

3. Sample Preparation:

- Accurately weigh ~1 mg of the compound.
- Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL in a 1.0 mL volumetric flask.
- Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion upon injection.

4. HPLC Method Parameters:

- Column: C18, 4.6 x 150 mm, 3.5 μ m
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 5 μ L
- UV Detection: 220 nm and 254 nm
- Rationale: 220 nm provides general detection for the piperidine structure, while 254 nm is sensitive to aromatic systems like the pyrrole ring.
- Gradient Elution:

Time (min)	% Mobile Phase B (ACN)
0.0	5
15.0	95
18.0	95
18.1	5
22.0	5

Rationale: A gradient elution is essential for separating the main compound from potential impurities with different polarities, ensuring a comprehensive purity profile.

5. Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

- Acceptance Criteria: Purity should be $\geq 98\%$ (or as specified by research requirements), with no single impurity $>0.5\%$.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

Hazard Identification

Based on GHS classifications, **4-(1H-pyrrol-1-yl)piperidine** presents several hazards.[\[8\]](#)

GHS Hazard Statement	Description	Precautionary Action
H302	Harmful if swallowed	Do not eat, drink, or smoke when using. Rinse mouth if swallowed.
H315	Causes skin irritation	Wear protective gloves. Wash skin thoroughly after handling.
H318 / H319	Causes serious eye damage/irritation	Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
H335	May cause respiratory irritation	Use only outdoors or in a well-ventilated area. Avoid breathing dust.

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
- Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Storage: As recommended by suppliers, store the compound in a tightly sealed container at 2-8°C in a dry environment.[\[5\]](#) Inert atmosphere (e.g., Argon or Nitrogen) is advisable for long-term storage to prevent potential degradation.

Conclusion

4-(1H-pyrrol-1-yl)piperidine is a commercially accessible and valuable building block for drug discovery and chemical research. A successful research outcome, however, is critically dependent on a rigorous approach to sourcing and quality control. By implementing a systematic procurement workflow, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reproducible science and accelerates the path from chemical synthesis to innovative therapeutic discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 169751-01-3|4-(1H-Pyrrol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 7. 169751-01-3 Cas No. | 4-(1H-Pyrrol-1-yl)piperidine | Matrix Scientific [matrixscientific.com]
- 8. 4-(1H-pyrrol-1-yl)piperidine | C9H14N2 | CID 21922730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(1H-pyrrol-1-yl)piperidine hydrochloride-1803570-07-1 - Thoreauchem [thoreauchem.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [commercial availability and suppliers of 4-(1H-pyrrol-1-yl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070647#commercial-availability-and-suppliers-of-4-1h-pyrrol-1-yl-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com